4-(tetrahydro-2H-pyran-4-yl)piperazin-1-amine
Overview
Description
4-(Tetrahydro-2H-pyran-4-yl)piperazin-1-amine is a chemical compound that belongs to the class of piperazines, which are characterized by a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tetrahydro-2H-pyran-4-yl)piperazin-1-amine typically involves the reaction of tetrahydro-2H-pyran-4-ylamine with piperazine under specific conditions. The reaction can be carried out using reagents such as sodium cyanoborohydride or sodium triacetoxyborohydride in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific reaction conditions required for optimal yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Tetrahydro-2H-pyran-4-yl)piperazin-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 4-(tetrahydro-2H-pyran-4-yl)piperazin-1-amine is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is utilized to study the interactions between piperazines and various biological targets. It can be used to investigate the binding affinity and selectivity of piperazine derivatives towards receptors and enzymes.
Medicine: In the medical field, this compound has potential applications in the development of new therapeutic agents. Its structural similarity to other bioactive piperazines makes it a candidate for drug discovery and development.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 4-(tetrahydro-2H-pyran-4-yl)piperazin-1-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Piperazine
Tetrahydropyran
Piperidine
Uniqueness: 4-(Tetrahydro-2H-pyran-4-yl)piperazin-1-amine is unique due to its combination of the tetrahydropyran ring and the piperazine moiety. This structural feature distinguishes it from other piperazines and tetrahydropyrans, providing it with distinct chemical and biological properties.
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Properties
IUPAC Name |
4-(oxan-4-yl)piperazin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c10-12-5-3-11(4-6-12)9-1-7-13-8-2-9/h9H,1-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODSPKHCMRGSAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCN(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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